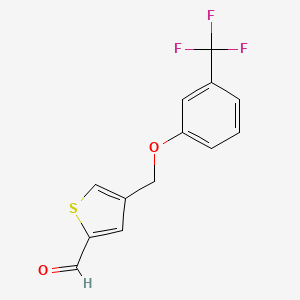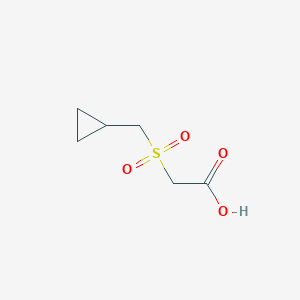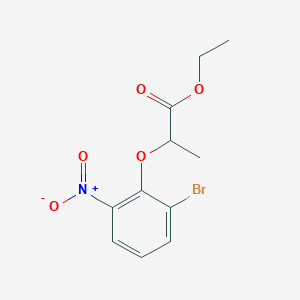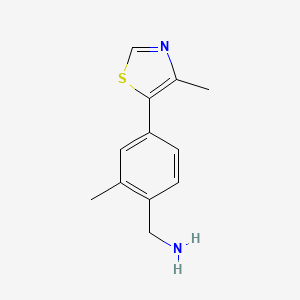
3-(2-Methoxypyrimidin-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Metoxipirimidin-5-il)propan-1-ol es un compuesto orgánico que pertenece a la clase de los derivados de pirimidina. Se caracteriza por la presencia de un grupo metoxi unido al anillo de pirimidina y una cadena lateral de propanol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(2-Metoxipirimidin-5-il)propan-1-ol se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 2-metoxipirimidina con un derivado de propanol adecuado bajo condiciones controladas. La reacción generalmente requiere el uso de un catalizador y condiciones de reacción específicas para asegurar un alto rendimiento y pureza del producto.
Métodos de Producción Industrial
En un entorno industrial, la producción de 3-(2-Metoxipirimidin-5-il)propan-1-ol puede implicar procesos químicos a gran escala. Estos procesos a menudo utilizan reactores de flujo continuo y sistemas catalíticos avanzados para optimizar la eficiencia de la reacción y minimizar los subproductos. El uso de materiales de partida de alta pureza y medidas estrictas de control de calidad son esenciales para garantizar la consistencia y confiabilidad del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(2-Metoxipirimidin-5-il)propan-1-ol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de alcohol o amina correspondientes.
Sustitución: El grupo metoxi o la cadena lateral de propanol se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se emplean típicamente.
Sustitución: Las reacciones de sustitución pueden requerir el uso de nucleófilos o electrófilos, dependiendo del producto deseado.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de 3-(2-Metoxipirimidin-5-il)propan-1-ol, como aldehídos, ácidos carboxílicos, alcoholes, aminas y pirimidinas sustituidas.
Aplicaciones Científicas De Investigación
3-(2-Metoxipirimidin-5-il)propan-1-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-(2-Metoxipirimidin-5-il)propan-1-ol implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
3-(2-Metilpiridin-4-il)propan-1-ol: Similar en estructura pero con un grupo metil en lugar de un grupo metoxi.
3-(2-Metilpirimidin-5-il)propan-1-ol: Similar en estructura pero con un grupo metil en lugar de un grupo metoxi.
3-(2-Metoxipirimidin-4-il)propan-1-ol: Similar en estructura pero con un anillo de piridina en lugar de un anillo de pirimidina.
Unicidad
3-(2-Metoxipirimidin-5-il)propan-1-ol es único debido a la presencia del grupo metoxi en el anillo de pirimidina, que puede influir en su reactividad química y actividad biológica. Esta característica estructural puede conferir propiedades específicas que no se observan en sus análogos, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
3-(2-methoxypyrimidin-5-yl)propan-1-ol |
InChI |
InChI=1S/C8H12N2O2/c1-12-8-9-5-7(6-10-8)3-2-4-11/h5-6,11H,2-4H2,1H3 |
Clave InChI |
VJYAGWRFEHYFFC-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=N1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-(2-C-Methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12073877.png)


![1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12073882.png)

![[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxidanylidene-3H-purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12073891.png)
![Ethyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-A]azepine-1-carboxylate](/img/structure/B12073899.png)


